molecular formula C12H12N2O2S B015186 Dapsone-D8 (Major) CAS No. 557794-38-4

Dapsone-D8 (Major)

Cat. No. B015186
M. Wt: 256.35 g/mol
InChI Key: MQJKPEGWNLWLTK-PGRXLJNUSA-N
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Description

Synthesis Analysis

The synthesis of deuterated dapsone (Dapsone-D8) involves a general scheme starting from aniline-d5, leading to 4,4′-diaminodiphenylsulfone-d5. This method demonstrates general applicability for preparing related analogs, indicating a foundational approach for creating deuterated versions of dapsone and its derivatives for research purposes (Gannett et al., 2003).

Molecular Structure Analysis

The molecular structure of dapsone and its deuterated forms has been extensively studied to understand their chemical behavior and interaction with biological molecules. Dapsone's structure, consisting of a sulfone group linked to two aniline rings, is crucial for its antimicrobial and anti-inflammatory activities. Deuteration at specific positions in the molecule allows researchers to investigate its pharmacokinetics and metabolism with enhanced precision.

Chemical Reactions and Properties

Dapsone participates in various chemical reactions, including its metabolism to N-hydroxy metabolites by human neutrophils and mononuclear cells. This process is crucial for understanding its anti-inflammatory effects and potential toxicities. The ability of dapsone to undergo oxidative metabolism to its nitro derivative by activated neutrophils highlights its complex interaction with the immune system (Uetrecht et al., 1988).

Physical Properties Analysis

The physical properties of dapsone, including its solubility, absorption characteristics, and phase behavior, are critical for its formulation and therapeutic efficacy. Studies on the reversible solid-state phase transformation between neat forms of dapsone elucidate its stability and polymorphism, which are essential for developing pharmaceutical formulations (Braun et al., 2017).

Chemical Properties Analysis

The chemical properties of dapsone, such as its reactivity with biological molecules, ability to form complexes with cyclodextrins, and interaction with cellular enzymes like myeloperoxidase, are foundational to its pharmacological and toxicological profiles. The formation of complexes with β-cyclodextrin and its interaction with linear alcohols in a supramolecular system enhance the understanding of its solubility and delivery mechanisms (Ma et al., 2002).

Scientific Research Applications

Neuroprotective and Cytoprotective Applications

Recent studies have highlighted Dapsone's antioxidant, antiexcitotoxic, and antiapoptotic effects across various models of ischemic and traumatic damage, as well as in neurodegenerative diseases like Parkinson's and Alzheimer's. It has shown potential in protecting against damage in heart, renal, and pulmonary cells, positioning it as a candidate for neuroprotective therapy by regulating mechanisms leading to cell death. The safety and therapeutic benefit of Dapsone, evaluated in animal studies and various human clinical trials, underscore its utility as a neuro and cytoprotective treatment with potential for translational therapy (Diaz‐Ruiz et al., 2021); (Diaz‐Ruiz et al., 2022).

Application in Dermatology and Infectious Diseases

Dapsone's role extends to dermatological applications and infectious diseases, particularly in leprosy and dermatitis herpetiformis. Its efficacy in these areas is well-documented, with a focus on its antibacterial and anti-inflammatory properties. The mechanism of action involves inhibition of dihydropteroate synthetase activity, crucial for the synthesis of folic acid in pathogens like Pneumocystis carinii, demonstrating its utility in pneumonia treatment and prophylaxis. Its pharmacokinetic properties, ensuring adequate distribution and absorption, further support its clinical application across various conditions (Hughes, 1998).

Safety And Hazards

Dapsone-D8 (Major) should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . Keep away from sources of ignition and take precautionary measures against static discharge .

Future Directions

Dapsone-D8 (Major) continues to be a subject of research, particularly in the context of its anti-inflammatory properties . It is also being used as a reference standard in the analysis of Dapsone .

properties

IUPAC Name

4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJKPEGWNLWLTK-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456285
Record name Dapsone-D8 (Major)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapsone-D8 (Major)

CAS RN

557794-38-4
Record name Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557794-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapsone-D8 (Major)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Depending on the type of the second antimalarial used with the tetrahydroacridones, the preferred proportions by weight used vary. When using Floxacrine in admixture with Quinine, a ratio of 1:10 to 1:160, in particular from 1:40 to 1:80; in admixture with Chloroquine from 4:1 to 1:20, in particular 2:1 to 1:8; in admixture with Mefloquine from 1:1.25 to 1:10; in admixture with Primaquine from 1:1.25 to 1:20, in particular 1:2.5 to 1:20; in admixture with Pyrimethamine from 21:1 to 1:1.5, in particular 10.4:1 to 1:1.5; in admixture with Cycloguanil from 1:35 to 1:284, in particular 1:142 to 1:284; in admixture with Trimethroprim from 1:10 to 1:80, in particular 1:40 to 1:80; in admixture with Sulfadoxine from 1:1 L to 1:32, in particular 1:1 to 1:6; in admixture with Dapsone from 1:5 to 1:80, in particular 1:10 to 1:80, the best synergistic was obtained.
[Compound]
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tetrahydroacridones
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Synthesis routes and methods II

Procedure details

In a hydrogenation vessel 4-(4′-Nitro-benzenesulfonyl)-phenylamine (100 g), p-toluensulfonic acid (68.4 g), methanol (350 ml), water (150 ml) and 10% palladium on charcoal (7.6 g) are charge. The mixture is allowed to react with hydrogen at approximately 50° C. and 5 bar pressure. At reaction completion, hydrochloric acid is added, the catalyst is filtered and dried. 82 g of crude Dapsone are obtained (82% yield; >99.5% purity).
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100 g
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68.4 g
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7.6 g
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150 mL
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350 mL
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Yield
82%

Synthesis routes and methods III

Procedure details

In autoclave at room temperature 4,4′-dinitrodiphenylsulfone (0.0649 mol, 20.0 g), 5% palladium on 50% wet carbon (1.4 g), 70% methanesulfonic acid in water (0.130 mol, 17.8 g), water (10 ml) and methanol (70 ml) are loaded. The mixture is left to react under hydrogen pressure (4-5 atm) at a temperature of 55-60° C. for about 8 hours. The mixture is filtered on a Perlite layer washing with methanol (10 ml for 2 times), subsequently with water (80 ml). The solution is concentrated under reduced volume to remove the organic phase. The aqueous phase is extracted with ethyl acetate (50 ml for 3 times) and the organic washings are discarded. Discolouring carbon (1.0 g) is added under vigorous stirring and after 15-20 minutes the mixture is filtered on a Perlite layer. To the aqueous solution heated at about 50° C. a aqueous solution of 30% sodium hydroxide is slowly added to reach a pH higher than 10. After about 30 minutes the mixture is cooled to 0-5° C. and then filtered, washing the solid with water cooled at 0-5° C. (20 ml for three times). After oven-drying at 50° C., 11.2 g of crude Dapsone are obtained that are then crystallized from a mixture of isopropanol (35 ml) and water (25 ml) to obtain 10.2 g of dry Dapsone, having a chemical purity evaluated by HPLC equal to about 98.5%.
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20 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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